1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso-
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Overview
Description
1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design .
Preparation Methods
The synthesis of 1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- involves several steps. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, leading to the formation of cyclic amines . Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence . Industrial production methods often utilize continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium .
Chemical Reactions Analysis
1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Scientific Research Applications
1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- involves its interaction with molecular targets and pathways. It can perform several biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and regulation of crucial signaling pathways like STAT-3, NF-κB, and PI3k/Akt . These actions lead to the inhibition of cell migration and cell cycle arrest, contributing to its potential anticancer effects .
Comparison with Similar Compounds
1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- can be compared with other similar compounds, such as:
2-Piperidinoethyl chloride hydrochloride: This compound shares a similar piperidine structure but differs in its functional groups.
Piperidine: The parent compound of many derivatives, including 1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso-.
Piperine: Another piperidine derivative known for its therapeutic potential against various cancers.
Properties
CAS No. |
181762-10-7 |
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Molecular Formula |
C7H14ClN3O3S |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-nitrosopiperidine-1-sulfonamide |
InChI |
InChI=1S/C7H14ClN3O3S/c8-4-7-11(9-12)15(13,14)10-5-2-1-3-6-10/h1-7H2 |
InChI Key |
VHMCRINZDBGPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N(CCCl)N=O |
Origin of Product |
United States |
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